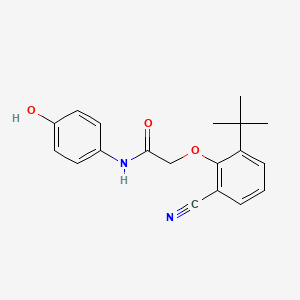
Nampt activator-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nampt activator-3 is a small molecule that activates nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the nicotinamide adenine dinucleotide salvage pathway. This compound has garnered significant attention due to its potential neuroprotective properties and its role in increasing intracellular levels of nicotinamide adenine dinucleotide, which is crucial for various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nampt activator-3 involves the condensation of nicotinamide with phosphoribosyl pyrophosphate to generate nicotinamide mononucleotide. This reaction requires the hydrolysis of an adenosine triphosphate molecule to phosphorylate the enzyme . The optimization of the compound involves the use of various organic molecules with diverse functional groups and carbon skeletons .
Industrial Production Methods: Industrial production of this compound typically involves high-throughput screening of biochemical assays to identify lead compounds. The compounds are then optimized through structural modifications and evaluated using purified recombinant enzymes .
化学反应分析
Types of Reactions: Nampt activator-3 primarily undergoes condensation reactions, where nicotinamide is condensed with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This reaction is catalyzed by nicotinamide phosphoribosyltransferase and requires adenosine triphosphate hydrolysis .
Common Reagents and Conditions: The common reagents used in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate . The reaction conditions typically involve the presence of nicotinamide phosphoribosyltransferase and optimal pH and temperature settings to facilitate the condensation process .
Major Products: The major product formed from these reactions is nicotinamide mononucleotide, which is subsequently converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase .
科学研究应用
Nampt activator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the nicotinamide adenine dinucleotide salvage pathway and its role in cellular metabolism . In biology, it is used to investigate the neuroprotective effects of nicotinamide adenine dinucleotide-boosting agents . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases, metabolic syndrome, and cancer . In industry, it is used in the development of novel therapeutic agents targeting nicotinamide phosphoribosyltransferase .
作用机制
Nampt activator-3 exerts its effects by activating nicotinamide phosphoribosyltransferase, which catalyzes the condensation of nicotinamide with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This activation increases intracellular levels of nicotinamide adenine dinucleotide, leading to subsequent metabolic and transcriptional reprogramming . The molecular targets involved include the enzyme nicotinamide phosphoribosyltransferase and the nicotinamide adenine dinucleotide salvage pathway .
相似化合物的比较
Nampt activator-3 is unique in its ability to effectively increase intracellular levels of nicotinamide adenine dinucleotide without overt toxicity . Similar compounds include SBI-797812, which also activates nicotinamide phosphoribosyltransferase and increases nicotinamide adenine dinucleotide levels . Another similar compound is P7C3, which promotes neurogenesis and enhances cognition . this compound stands out due to its strong neuroprotective efficacy and potential in treating neurodegenerative diseases .
生物活性
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the NAD+ biosynthesis pathway, playing a crucial role in cellular metabolism, energy production, and neuroprotection. The compound known as Nampt activator-3 (NAT) has emerged as a significant small-molecule activator of NAMPT, demonstrating potential therapeutic applications in various biological contexts, particularly in neurodegenerative diseases and metabolic disorders. This article delves into the biological activity of NAT, supported by detailed research findings, case studies, and data tables.
NAT functions primarily by enhancing the enzymatic activity of NAMPT. It binds to NAMPT and alters its conformation, thereby increasing its catalytic efficiency. This activation leads to elevated levels of NAD+, which is essential for numerous cellular processes including energy metabolism and DNA repair.
Key Mechanisms:
- Allosteric Activation : NAT binds to NAMPT and changes its conformation, enhancing its ability to convert nicotinamide (NAM) into nicotinamide mononucleotide (NMN) and subsequently into NAD+ .
- Inhibition of Feedback Mechanisms : By increasing NAD+ levels, NAT can blunt the feedback inhibition typically exerted by NAD+ on NAMPT activity .
Neuroprotective Properties
Research indicates that NAT exhibits significant neuroprotective effects. In preclinical models, it has been shown to promote the proliferation of neural stem cells and protect against chemotherapy-induced peripheral neuropathy.
Case Study: Neuroprotection in Mouse Models
- Model : Preclinical mouse model for chemotherapy-induced peripheral neuropathy.
- Findings : NAT treatment resulted in improved neuronal health and reduced symptoms associated with neuropathy .
Metabolic Implications
NAT's activation of NAMPT also has profound implications for metabolic health. In studies involving diabetic mouse models, NAT administration led to improved insulin sensitivity and glucose tolerance.
Case Study: Diabetes Management
- Model : db/db diabetic mice.
- Results :
Summary Table of Biological Activities
Kinetic Studies
Kinetic studies have demonstrated that NAT significantly increases the maximum velocity (Vmax) of the NAMPT reaction while altering the Michaelis constants (Km) for both NAM and phosphoribosyl pyrophosphate (PRPP). These findings indicate that NAT not only activates NAMPT but also enhances substrate affinity .
Cytotoxicity Assessment
NAT has been assessed for cytotoxic effects across various cell lines. Importantly, it exhibited no significant cytotoxicity at concentrations effective for NAMPT activation, suggesting a favorable safety profile for potential therapeutic use .
Metabolomic Profiling
Metabolomic analyses following NAT treatment revealed dynamic shifts in cellular metabolism:
属性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-(2-tert-butyl-6-cyanophenoxy)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)16-6-4-5-13(11-20)18(16)24-12-17(23)21-14-7-9-15(22)10-8-14/h4-10,22H,12H2,1-3H3,(H,21,23) |
InChI 键 |
VKGWHNRIOPYZTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















